4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Description
4-(Methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a methylamino group at position 4 and a carboxylic acid at position 7. The carboxylic acid group enhances solubility and provides a handle for further functionalization, while the methylamino substituent may influence binding affinity and metabolic stability .
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-9-7-6-5(11-3-12-7)4(2-10-6)8(13)14/h2-3,10H,1H3,(H,13,14)(H,9,11,12) |
InChI Key |
YRFOGYSMRPOTSU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1NC=C2C(=O)O |
Origin of Product |
United States |
Biological Activity
4-(Methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, also known as a pyrrolo-pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 164.16 g/mol. Its structure features a pyrrolo ring fused to a pyrimidine ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O₂ |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 1029144-15-7 |
| Melting Point | Not Available |
| LogP | 0.656 |
Antitumor Activity
Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit various kinases involved in cancer cell proliferation, specifically targeting the Akt and S6K pathways. Inhibition of these pathways has been linked to reduced tumor growth in models of breast and prostate cancer .
Antibacterial Properties
The compound also shows promise as an antibacterial agent. It has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism involves interference with bacterial protein synthesis, similar to other heterocyclic antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting specific cytokines involved in the inflammatory response .
Case Studies
- Antitumor Efficacy : A recent study involving a series of pyrrolo[3,2-d]pyrimidine derivatives demonstrated potent antitumor activity in vitro against several cancer cell lines. The most effective compounds showed IC50 values in the low nanomolar range, indicating strong inhibitory effects on cell viability .
- Antibacterial Testing : In vitro assays revealed that this compound inhibited the growth of MRSA with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics. This suggests potential for development as a new therapeutic agent against resistant bacterial infections .
- Inflammation Model : In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers, supporting its use as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolo and pyrimidine rings can enhance potency and selectivity for specific targets.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl group at N1 | Increased potency against kinases |
| Carboxylic acid at C7 | Essential for antibacterial activity |
| Substituents on N3 | Altered pharmacokinetics |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid as an anticancer agent. For instance, it has shown cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by potentially inhibiting pro-inflammatory cytokines. Its structural characteristics suggest it could be effective in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .
Antimicrobial Properties
Preliminary research indicates that derivatives of pyrrolo[3,2-d]pyrimidine can exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or treatments for infectious diseases .
Study 1: Anticancer Activity
In a study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized novel pyrrolo[2,3-d]pyrimidine derivatives and evaluated their anticancer activity. Among these derivatives, compounds similar to this compound demonstrated significant cytotoxicity against breast and lung cancer cell lines .
Study 2: Anti-inflammatory Mechanisms
Research conducted by Khaled et al. (2023) investigated the anti-inflammatory effects of pyrrolo derivatives. The study found that certain modifications to the pyrrolo structure enhanced its ability to inhibit inflammatory pathways, suggesting that this compound could be a lead compound for developing new anti-inflammatory drugs .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been explored to optimize yield and purity:
- Starting Material : 4-chloropyrrolo[2,3-d]pyrimidine.
- Reagents : Methylamine and carboxylic acid derivatives.
- Conditions : Reactions are generally carried out under reflux conditions in polar aprotic solvents like dimethylformamide.
These synthetic strategies are crucial for producing sufficient quantities of the compound for biological testing .
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid at position 7 undergoes standard derivatization reactions:
-
Amide Formation : Reacts with amines (e.g., benzylamine) via carbodiimide coupling (EDC/HOBt) to form bioisosteric amides.
-
Esterification : Re-esterification with alcohols under acidic catalysis (e.g., H₂SO₄/MeOH).
Example :
Reaction with propane-1-sulfonic acid (2,4-difluoro-3-formyl-phenyl)amide in methanol/KOH yields a Schiff base derivative (MS: [M+H]+ = 397.1) .
Electrophilic Substitution at the Pyrrolo-Pyrimidine Core
The electron-deficient aromatic system undergoes regioselective electrophilic substitution:
-
Halogenation : Bromination at position 5 using NBS or Br₂ in acetic acid.
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids at position 5 or 6.
Key Data :
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS/AcOH | 5-Bromo derivative | 72% | |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | 55–78% |
Methylamino Group Reactivity
The 4-methylamino group participates in:
-
Reductive Alkylation : Reacts with aldehydes/ketones (e.g., benzaldehyde) under H₂/Pd-C to form secondary amines.
-
Acylation : Acetylation with acetic anhydride/pyridine to yield N-acetyl derivatives.
Example :
Acylation with acetyl chloride in DCM/TEA produces N-acetyl-4-(methylamino) derivatives (LC/MS: Rt = 1.2 min, [M+H]+ = 234.1) .
Biological Interactions and Prodrug Strategies
The carboxylic acid group is exploited for prodrug development:
-
Ester Prodrugs : Methyl/ethyl esters show improved bioavailability, hydrolyzing in vivo to the active acid .
-
Conjugation with Targeting Moieties : Covalent linkage to folate or peptide motifs enhances cellular uptake via receptor-mediated endocytosis .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The pyrrolo[3,2-d]pyrimidine system differs from pyrrolo[2,3-d]pyrimidine isomers in the fusion positions of the pyrrole and pyrimidine rings. This difference alters electronic properties and steric interactions:
- Pyrrolo[3,2-d]pyrimidine (target compound): Nitrogen atoms at positions 1, 3, 5, and 7.
- Pyrrolo[2,3-d]pyrimidine (e.g., ): Nitrogen atoms at positions 1, 3, 4, and 7.
Such isomerism impacts molecular recognition in biological systems .
Substituent Modifications
Table 1: Key Structural Variations and Properties
Key Observations:
- Halogen vs. Methylamino: Chloro or bromo substituents (e.g., ) enhance electrophilicity, enabling nucleophilic substitution reactions. In contrast, the methylamino group in the target compound may improve hydrogen-bonding interactions in target proteins .
- Carboxylic Acid vs. Ester : The free carboxylic acid (target) offers higher aqueous solubility compared to esters (e.g., ), which are often used to improve cell permeability .
Table 2: Physicochemical Comparison
| Compound | Solubility (Predicted) | LogP (Calc.) | Stability Notes |
|---|---|---|---|
| Target Compound | High (due to -COOH) | -0.5 | Sensitive to strong acids/bases |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Moderate | 1.2 | Stable under inert conditions |
| Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate | Low | 2.8 | Hydrolyzes to carboxylic acid |
- Safety: Limited toxicity data are available, but halogenated analogs (e.g., ) may require careful handling due to reactive substituents .
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is typically synthesized via cyclization of β-enamino diketones or thiourea derivatives. A patent by Gangjee et al. describes the use of phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) to convert 7H-pyrrolo[3,2-d]pyrimidine-2,4-diol to its dichloro derivative.
Reaction Conditions :
-
POCl₃ (3.0 equivalents) in toluene at 25°C, followed by gradual heating to 105°C.
This step yields 2,4-dichloro-7H-pyrrolo[3,2-d]pyrimidine, a versatile intermediate for further functionalization.
Introduction of the Methylamino Group
Selective substitution of the C4 chlorine with methylamine is achieved via copper-catalyzed Ullmann coupling . Research by Gangjee et al. demonstrates that microwave-assisted reactions at 100°C with CuI as a catalyst in dimethylformamide (DMF) yield 4-methylamino derivatives in 55–66% yield .
Key Parameters :
-
Methylamine (1.2 equivalents) to minimize disulfide byproduct formation.
-
Microwave irradiation reduces reaction time to 10 minutes versus 12 hours under conventional heating.
Pyrrole-First Synthesis with Late-Stage Cyclization
Pyrrole Ring Construction
The pyrrole core is synthesized via Knorr pyrrole synthesis using β-keto esters and hydrazines. A study by Rosa et al. (cited in) highlights the use of Meldrum’s acid and EDC·HCl to form β-keto esters from piperidine carboxylic acids, which are then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate β-enamino diketones.
Reaction Optimization :
Pyrimidine Annulation and Functionalization
Cyclization of the pyrrole intermediate with guanidine carbonate under acidic conditions forms the pyrimidine ring. Subsequent chlorination and methylamine substitution follow the methods outlined in Section 2.2.
Alternative Route: Direct Carboxylation
Palladium-Catalyzed Carbonylation
A patent by Hoffmann-La Roche describes the use of palladium(II) acetate and carbon monoxide to introduce carboxylic acid groups directly into heteroaromatic systems. Applied to 4-methylamino-5H-pyrrolo[3,2-d]pyrimidine, this method could bypass ester hydrolysis steps.
Conditions :
-
CO (1 atm), Pd(OAc)₂ (5 mol%), KI (3 equivalents) in DMF at 120°C.
-
Yields remain unverified for this specific substrate but are reported at 60–75% for analogous structures.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Pyrimidine-first | POCl₃ chlorination, Ullmann coupling | 55–66 | High regioselectivity | Multi-step protection required |
| Pyrrole-first | Knorr synthesis, guanidine cyclization | 50–60 | Scalable pyrrole formation | Low yields in annulation step |
| Direct carboxylation | Palladium-catalyzed carbonylation | 60–75 | Single-step carboxylic acid introduction | Requires specialized reagents |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for pyrrolo[3,2-d]pyrimidine derivatives, and how can they be adapted for 4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid?
- Answer : Key methods include nucleophilic substitution and cyclization. For example, amine intermediates (e.g., 3-amino-2-cyanopyrrole) can react with formamide under reflux to form the pyrrolo-pyrimidine core . Adapting this for the target compound requires introducing the methylamino group at position 4 via nucleophilic displacement of a chloro substituent (using methylamine) and functionalizing position 7 with a carboxylic acid group through hydrolysis of a nitrile or ester precursor .
Q. How can structural characterization (e.g., NMR, IR) confirm the identity of this compound?
- Answer :
- 1H NMR : The methylamino group (N–CH₃) appears as a singlet near δ 2.8–3.2 ppm. The carboxylic acid proton (if present) is typically broad around δ 10–12 ppm. Aromatic protons in the fused ring system show splitting patterns consistent with pyrrolo-pyrimidine substitution .
- IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and N–H bending (methylamino) near 1600 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at position 4 .
- Temperature control : Reflux conditions (100–120°C) are critical for cyclization steps but must be balanced to avoid decomposition .
- Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) improve amine coupling efficiency .
- Purification : Recrystallization from ethanol-DMF mixtures enhances purity, as demonstrated for analogous compounds .
Q. What strategies address conflicting data in kinase inhibition assays involving pyrrolo-pyrimidine derivatives?
- Answer :
- Selectivity profiling : Test against a panel of kinases (e.g., EGFR, VEGFR2) to identify off-target effects .
- Binding mode analysis : Use molecular docking to compare interactions with active sites of target vs. non-target kinases .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., ethyl vs. methyl groups) to correlate activity with steric/electronic effects .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Answer :
- Quantum chemical calculations : Predict reactivity at specific positions (e.g., electrophilicity of the pyrimidine ring) using DFT .
- Reaction path modeling : Simulate cyclization and substitution steps to identify energy barriers and optimize conditions .
- ADMET prediction : Use tools like ACD/Percepta to estimate solubility, metabolic stability, and toxicity early in development .
Methodological Insights
Q. What experimental approaches validate the mechanism of action for pyrrolo-pyrimidine-based kinase inhibitors?
- Answer :
- Enzyme kinetics : Measure IC₅₀ values using ATP-competitive assays to confirm competitive inhibition .
- Cellular assays : Assess downstream signaling (e.g., phosphorylation levels of ERK or AKT) in cancer cell lines .
- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to map binding interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. How are regioselectivity challenges resolved during functionalization of the pyrrolo[3,2-d]pyrimidine scaffold?
- Answer :
- Directing groups : Introduce temporary substituents (e.g., chloro at position 4) to steer reactions to specific sites .
- Protection/deprotection : Use Boc groups for amines or esters for carboxylic acids to block unwanted reactivity .
- Microwave-assisted synthesis : Accelerate reactions to minimize side products in multi-step syntheses .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported synthetic yields for pyrrolo-pyrimidine derivatives?
- Answer :
- Reagent purity : Trace moisture in formamide or methylamine can reduce yields; use anhydrous conditions .
- Solvent effects : Polar solvents (e.g., DMF) may stabilize intermediates but also promote side reactions if temperatures exceed 120°C .
- Analytical validation : Cross-check yields using HPLC or LC-MS to detect unreacted starting materials .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
